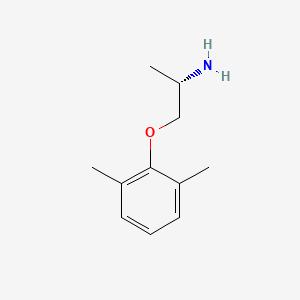

(S)-1-(2,6-dimethylphenoxy)propan-2-amine

描述

(S)-1-(2,6-dimethylphenoxy)propan-2-amine is an organic compound that belongs to the class of phenoxypropanamines It is characterized by the presence of a phenoxy group attached to a propan-2-amine backbone The compound is chiral, with the (S)-enantiomer being the active form

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylphenol, which is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane.

Ring Opening: The epoxy group is then opened using an amine, such as (S)-alanine, under acidic or basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group undergoes substitution reactions with electrophilic reagents. A key example is its conversion to isothiocyanate derivatives via thiophosgene treatment:

This reaction proceeds via nucleophilic attack of the amine on thiophosgene, releasing HCl and forming the isothiocyanate group .

Acetylation of the Amine Group

The amine reacts with acetylating agents to form acetylated derivatives :

| Reaction Component | Details | Source |

|---|---|---|

| Reagent | Acetyl chloride (CH₃COCl) | |

| Conditions | CH₂Cl₂, triethylamine, room temperature | |

| Product | N-Acetyl-(S)-1-(2,6-dimethylphenoxy)propan-2-amine |

Triethylamine acts as a base to neutralize HCl, driving the reaction to completion .

Salt Formation

The compound forms stable hydrochloride salts under acidic conditions:

| Parameter | Details | Source |

|---|---|---|

| Reagent | Gaseous HCl | |

| Conditions | Ethanol/diethyl ether recrystallization | |

| Product | (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride | |

| Melting Point | 215–216°C |

The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Metabolic Oxidation

In biological systems, the compound undergoes N-oxidation mediated by cytochrome P450 enzymes:

The N-hydroxy metabolite is a major circulating product, though its pharmacological activity remains under investigation .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with other aryloxypropan-2-amine derivatives but shows distinct stereochemical effects due to its (S)-configuration:

科学研究应用

Pharmacological Potential

(S)-1-(2,6-dimethylphenoxy)propan-2-amine has been investigated for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit:

- Antiarrhythmic Properties : Similar to other compounds in its class, it may influence cardiac rhythm regulation .

- CNS Activity : Its structure suggests possible interactions with neurotransmitter systems, warranting further exploration in neuropharmacology.

Case Studies

A review of literature reveals several case studies that highlight the compound's applications:

- Study on Cardiac Function : In a controlled experiment involving animal models, this compound demonstrated significant improvement in heart rate variability, suggesting potential use in treating arrhythmias .

Drug Development

The compound serves as a lead structure for developing new antiarrhythmic drugs. Its modification can lead to derivatives with enhanced efficacy and reduced side effects.

Biochemical Research

This compound is also used in biochemical assays to study enzyme interactions and receptor binding affinities. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research.

作用机制

The mechanism of action of (S)-1-(2,6-dimethylphenoxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

®-1-(2,6-dimethylphenoxy)propan-2-amine: The enantiomer of the compound, which may have different biological activities.

1-(2,6-dimethylphenoxy)propan-2-ol: A related compound with an alcohol group instead of an amine.

2,6-Dimethylphenol: The starting material for the synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. Its phenoxypropanamine structure also provides a versatile scaffold for further chemical modifications and applications.

生物活性

(S)-1-(2,6-dimethylphenoxy)propan-2-amine, commonly known as mexiletine, is a synthetic organic compound that has garnered attention for its pharmacological properties, particularly in the field of cardiology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Mexiletine is characterized by a propan-2-amine structure linked to a 2,6-dimethylphenoxy group. This unique configuration contributes to its biological activity. The compound's structural formula can be represented as follows:

Mexiletine functions primarily as a class IB antiarrhythmic agent , which means it stabilizes cardiac membranes and reduces excitability in cardiac tissues. It works by blocking sodium channels in the cardiac myocytes, thereby preventing abnormal electrical activity that can lead to arrhythmias.

Key Mechanisms:

- Sodium Channel Blockade : Mexiletine preferentially binds to inactivated sodium channels, which is crucial during depolarization phases of the cardiac action potential.

- Antiarrhythmic Effects : It has been shown to prevent ventricular extrasystoles and other arrhythmias in clinical settings .

Pharmacological Profile

Mexiletine exhibits a range of pharmacological activities which include:

- Antiarrhythmic : Effective in treating ventricular arrhythmias.

- Analgesic : Some studies suggest potential analgesic properties, particularly in neuropathic pain models.

- Neuroprotective : Preliminary research indicates possible neuroprotective effects through modulation of excitatory neurotransmission .

Comparative Studies

A comparative analysis with other compounds reveals the unique properties of mexiletine. The following table summarizes the biological activities of mexiletine alongside structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Mexiletine | Phenoxypropylamine | Class IB antiarrhythmic | Effective for ventricular arrhythmias |

| Diphenhydramine | Ethanolamine derivative | Antihistaminic | Established use in allergy treatment |

| Fluoxetine | Phenoxypropylamine | Selective serotonin reuptake inhibitor | Antidepressant with different mechanism |

Clinical Applications

Mexiletine has been effectively used in clinical settings for patients with ventricular tachycardia and other arrhythmias. A study demonstrated that mexiletine significantly reduced the incidence of ventricular extrasystole in patients with ischemic heart disease .

In Vitro Studies

In vitro studies using H9c2 embryonic rat cardiac cells have shown that mexiletine derivatives exhibit cardioprotective properties by reducing cell death under hypoxic conditions. One derivative showed a 55% reduction in cell death after exposure to ischemic conditions .

Toxicological Evaluation

Toxicological assessments have indicated that mexiletine is associated with central nervous system (CNS) toxicity at higher doses. In animal studies, motor coordination impairment was observed at doses exceeding therapeutic levels . This highlights the importance of dose management in clinical applications.

属性

IUPAC Name |

(2S)-1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94991-72-7 | |

| Record name | Mexiletine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEXILETINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX645YZ46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。